molecular formula C10H10F2N2O B6243112 N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide CAS No. 2411300-23-5

N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide

Cat. No.: B6243112
CAS No.: 2411300-23-5
M. Wt: 212.2
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Description

N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide is a fluorinated organic compound that features a pyridine ring and a difluoroethyl group. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Umemoto reaction, which allows for the selective fluorination of pyridine derivatives . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and solvent conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating reagents and catalysts can enhance the efficiency of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms or other substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives .

Scientific Research Applications

N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2,2-difluoro-2-(pyridin-4-yl)ethyl]prop-2-enamide
  • **2,2-difluoro-2-(pyridin-2-yl)ethyl]prop-2-enamide
  • **2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-ynamide

Uniqueness

N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the difluoroethyl group also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

2411300-23-5

Molecular Formula

C10H10F2N2O

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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